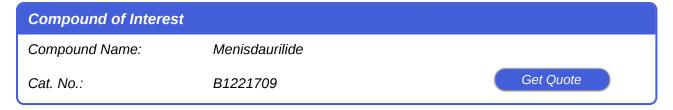


Application Notes and Protocols: Synthesis of Allosecurinine from Menisdaurilide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the diastereoselective synthesis of the Securinega alkaloid, allosecurinine, from (+)-menisdaurilide. This synthetic route, first reported by de March, Figueredo, Font, and coworkers, is notable for its efficiency and stereocontrol, achieving the target molecule in seven steps with a commendable overall yield. The key transformation in this synthesis is a vinylogous Mannich reaction.[1][2][3][4][5][6]

Overview of the Synthetic Strategy

The synthesis begins with the protection of the hydroxyl group of (+)-menisdaurilide, followed by a key vinylogous Mannich reaction to couple the menisdaurilide core with a piperidine fragment. Subsequent transformations, including cyclization and deprotection steps, lead to the final tetracyclic structure of allosecurinine. The overall process is highly diastereoselective and has been demonstrated to be effective for producing both allosecurinine and its enantiomer, viroallosecurinine, by starting with the corresponding enantiomer of menisdaurilide.[1][2][3][4] [5]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of allosecurinine from (+)-menisdaurilide.



Step	Transformation	Product	Yield (%)
1	Protection of hydroxyl group	(-)-17 (TBDPS- protected menisdaurilide)	89
2	Silyl enol ether formation	Not isolated	-
3	Vinylogous Mannich reaction	Not isolated	-
4	Desilylation and cyclization	Not isolated	-
5	Boc deprotection	Not isolated	-
6	Intramolecular nucleophilic substitution	Not isolated	-
7	Final deprotection/cyclizatio n	Allosecurinine	~40-42 (overall)

Note: The reported overall yield for the seven-step synthesis is approximately 40-42%.[1][3] Individual yields for intermediate steps after the initial protection are not explicitly detailed in the abstracts, but the overall efficiency is high.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of allosecurinine from (+)-menisdaurilide.

Step 1: Protection of (+)-Menisdaurilide

 Dissolve (+)-menisdaurilide in a suitable aprotic solvent such as dichloromethane (CH2Cl2).



- Add an excess of tert-butyldiphenylsilyl chloride (TBDPSCI) and a base, such as imidazole or triethylamine, to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
- Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the TBDPSprotected menisdaurilide.[1]

Key Step: Vinylogous Mannich Reaction

While the precise, step-by-step protocol for the entire seven-step sequence from the protected **menisdaurilide** is not fully detailed in the provided search results, the key vinylogous Mannich reaction is central to the synthesis.[1][4] This reaction involves the formation of a silyl enol ether from the protected **menisdaurilide**, which then reacts with an iminium ion precursor derived from a piperidine derivative.

A representative procedure for a similar vinylogous Mannich reaction described in the literature is as follows:

- Generate the silyl enol ether from the TBDPS-protected **menisdaurilide** by treatment with a suitable silylating agent and a base at low temperature (e.g., -78 °C).
- In a separate flask, prepare the C5N synthon, typically a protected piperidine derivative that can form an iminium ion. An example is tert-butyl-2-hydroxipiperidine-1-carboxylate.[1]
- Activate the C5N synthon to form the reactive electrophile.
- Add the solution of the silyl enol ether to the solution of the activated C5N synthon at low temperature.



- Allow the reaction to proceed until completion, monitoring by TLC.
- Quench the reaction and perform an aqueous work-up.
- Purify the resulting product, which contains the newly formed carbon-carbon and carbonnitrogen bonds, setting two of the three stereogenic centers of the final product.[1]

Visualizations Synthetic Workflow

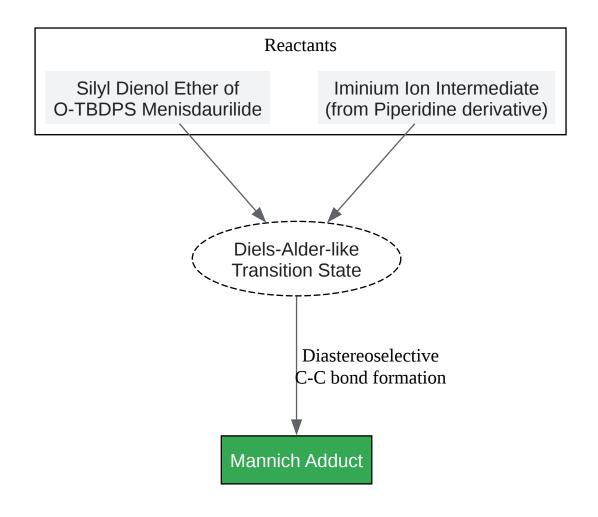


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Caption: Overall synthetic workflow for the synthesis of allosecurinine from (+)-menisdaurilide.

Key Vinylogous Mannich Reaction





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Caption: The key vinylogous Mannich reaction in the synthesis of allosecurinine.

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